molecular formula C15H16N4OS B2540896 3-(benzylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891123-88-9

3-(benzylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No. B2540896
CAS RN: 891123-88-9
M. Wt: 300.38
InChI Key: YFHPTMTUPNTPHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(benzylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one" is a derivative of the [1,2,4]triazolo[4,3-a]pyrimidinone family, which is a class of compounds known for their potential biological activities. This particular compound is not directly mentioned in the provided papers, but the papers do discuss various derivatives of [1,2,4]triazolo[4,3-a]pyrimidinone and related scaffolds, which can provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting with different precursors. For example, the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives can be achieved by combining 2-aminobenzimidazole or 3-amino-1,2,4-triazole with aldehydes and β-dicarbonyl compounds in the presence of thiamine hydrochloride (VB1) as a catalyst . Similarly, the synthesis of thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-ones involves condensation reactions and Dimroth-type rearrangements . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds in this class is often confirmed using techniques such as X-ray single crystal diffraction, NMR, and IR spectroscopy. For instance, the structure of a novel pyrimidine derivative was characterized by these methods, and the data were compared with DFT calculations . These techniques could be used to analyze the molecular structure of "this compound" to confirm its geometry and electronic properties.

Chemical Reactions Analysis

Compounds with the [1,2,4]triazolo[4,3-a]pyrimidinone scaffold can undergo various chemical reactions. For example, enaminones derived from these compounds can react with active methylene compounds, hydrazine hydrate, hydroxylamine, and heterocyclic amines to yield a variety of heterocyclic structures . The reactivity of "this compound" could be explored in similar reactions to synthesize novel derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, can be influenced by their molecular structure. The introduction of different substituents can affect these properties and, consequently, the biological activity of the compounds. For example, the introduction of hydrophobic substituents has been shown to improve the anti-HIV activity of certain analogs . The physical and chemical properties of "this compound" would need to be determined experimentally to understand its potential as a drug candidate.

Scientific Research Applications

Antimicrobial and Antitumor Activity

Derivatives of [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one have been synthesized and evaluated for their antimicrobial and antitumor activities. Studies have shown that some of these compounds possess promising antimicrobial properties, although they did not exhibit significant antitumor activities in the tested models. This highlights their potential role in developing new antimicrobial agents (M. Said et al., 2004).

Cardiovascular Agents

Certain derivatives of the triazolopyrimidine class have been identified as inhibitors of cyclic AMP (cAMP) phosphodiesterase, demonstrating potential as new cardiovascular agents. These compounds were found to increase cardiac output significantly without affecting heart rate, suggesting their application in cardiovascular disease treatment (T. Novinson et al., 1982).

Antibacterial Activity

Novel derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring have been synthesized and shown to exhibit antibacterial activity against various Gram-positive and Gram-negative bacterial strains. This indicates their potential as antibacterial agents and contributes to the ongoing search for new antimicrobial compounds (S. Lahmidi et al., 2019).

Synthesis Methods and Chemical Properties

Research has also focused on developing new synthetic methods for triazolopyrimidine derivatives and studying their chemical properties. These studies contribute to the broader understanding of heterocyclic chemistry and provide valuable insights into the synthesis of novel compounds with potential scientific and therapeutic applications (A. Salgado et al., 2011).

properties

IUPAC Name

3-benzylsulfanyl-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-2-6-12-9-13(20)16-14-17-18-15(19(12)14)21-10-11-7-4-3-5-8-11/h3-5,7-9H,2,6,10H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHPTMTUPNTPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.